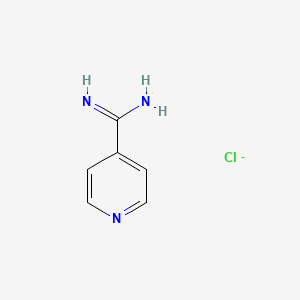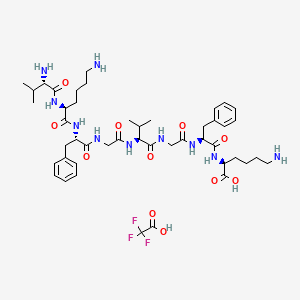
Calp3 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calp3 trifluoroacetate is a calcium-like peptide that contains the first eight residues of Calp2, a 12-residue peptide that interacts with EF hand motif 4 in human calmodulin to activate it in the absence of calcium . Calp3 trifluoroacetate acts as a cell-permeable inhibitor of calcium influx through glutamate receptor channels in cultured rat neocortical neurons. It is a potent calcium channel blocker that activates EF hand motifs of calcium-binding proteins .
Vorbereitungsmethoden
Calp3 trifluoroacetate is synthesized starting from Fmoc-Asp (PEG-PS)-OAl . The synthetic route involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The industrial production of TFA involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Analyse Chemischer Reaktionen
Calp3 trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving its peptide bonds. Common reagents used in these reactions include trifluoroacetic acid, sodium carbonate, and sodium bicarbonate.
Wissenschaftliche Forschungsanwendungen
Calp3 trifluoroacetate has several scientific research applications:
Wirkmechanismus
Calp3 trifluoroacetate exerts its effects by modulating the activity of calmodulin, calcium channels, and pumps . It functionally mimics increased intracellular calcium levels by activating EF hand motifs of calcium-binding proteins . This modulation helps control apoptosis and other calcium-dependent cellular processes .
Vergleich Mit ähnlichen Verbindungen
Calp3 trifluoroacetate is unique compared to other calcium channel blockers due to its specific interaction with EF hand motifs of calcium-binding proteins . Similar compounds include:
Calp2: A 12-residue peptide that also interacts with EF hand motifs.
Trifluoroacetic acid: Used in the synthesis and purification of peptides.
Calcium-like peptides: Other peptides that mimic calcium and interact with calcium-binding proteins.
Calp3 trifluoroacetate stands out due to its potent inhibition of calcium influx and its ability to control apoptosis in various disease models .
Eigenschaften
Molekularformel |
C46H69F3N10O11 |
|---|---|
Molekulargewicht |
995.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H68N10O9.C2HF3O2/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46;3-2(4,5)1(6)7/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63);(H,6,7)/t31-,32-,33-,34-,37-,38-;/m0./s1 |
InChI-Schlüssel |
STLPIHXSDMTWNG-ORODDYLBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
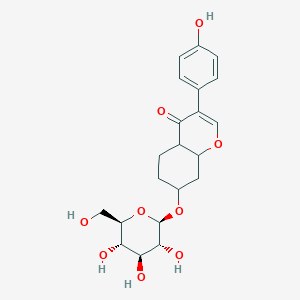
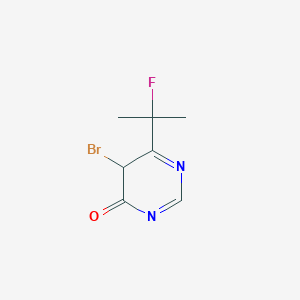

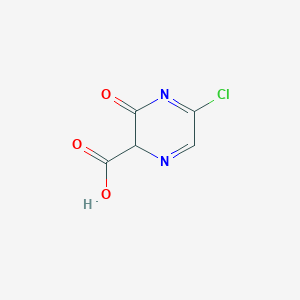

![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)
